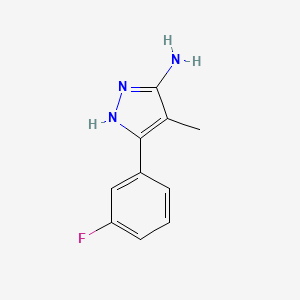

3-(3-Fluorophenyl)-4-methyl-1h-pyrazol-5-amine

Description

3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine is a fluorinated pyrazole derivative with the molecular formula C₁₀H₁₀FN₃. The compound features a pyrazole core substituted with a 3-fluorophenyl group at position 3, a methyl group at position 4, and an amine group at position 4. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the methyl group may influence steric interactions in biological systems.

Properties

Molecular Formula |

C10H10FN3 |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

5-(3-fluorophenyl)-4-methyl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C10H10FN3/c1-6-9(13-14-10(6)12)7-3-2-4-8(11)5-7/h2-5H,1H3,(H3,12,13,14) |

InChI Key |

BTUZWVHGRXPRAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NN=C1N)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Synthesis Using Arylhydrazines and 3-Aminocrotononitrile

A highly efficient and modern approach to synthesize 1-aryl-1H-pyrazole-5-amines, including 3-(3-fluorophenyl)-4-methyl-1H-pyrazol-5-amine, involves microwave-assisted cyclization reactions. This method uses aryl hydrazines (such as 3-fluorophenylhydrazine) and 3-aminocrotononitrile as starting materials in an acidic aqueous medium (1 M hydrochloric acid). The reaction mixture is subjected to microwave irradiation at approximately 150 °C for 10-15 minutes, yielding the desired pyrazole-5-amine in high purity and good yield (70-90%).

- Solvent: Water (green chemistry advantage)

- Reaction time: 10-15 minutes (significantly reduced)

- Yield: 70-90%

- Scalability: Milligram to gram scale with consistent yields

- Functional group tolerance: Halides, nitriles, phenols, sulfones, nitro groups

$$

\text{3-Fluorophenylhydrazine} + \text{3-aminocrotononitrile} \xrightarrow[\text{1 M HCl}]{\text{Microwave, 150°C}} \text{this compound}

$$

This method is advantageous due to its rapid reaction time, use of environmentally benign solvents, and simple product isolation by basification and vacuum filtration or organic extraction.

Classical Condensation of Hydrazines with α-Cyanoketones

An alternative classical method involves reacting aryl hydrazines with α-cyanoketones under acidic conditions to form the pyrazole ring. This method typically requires longer reaction times and conventional heating but is well-established for synthesizing various substituted pyrazoles.

- Reaction conditions: Reflux in acidic or alcoholic solvents

- Isolation: Filtration or extraction

- Yields: Moderate to good (typically 60-85%)

- Limitations: Longer reaction times, sometimes lower selectivity

While this method is less efficient than microwave-assisted synthesis, it remains a valuable approach when microwave reactors are unavailable.

Sonication-Assisted Synthesis

Sonication has been reported as a method to promote cyclization reactions in pyrazole synthesis. For example, pyrazole derivatives are synthesized by cyclizing cyanides with hydrazine hydrate under ultrasonic irradiation. Although specific data for this compound is limited, related compounds such as 3-(4-fluorophenyl)-1H-pyrazol-5-amine have been synthesized successfully using this approach.

- Advantages: Mild conditions, shorter reaction times than classical methods

- Characterization: Confirmed by FT-IR, NMR

- Limitations: May require optimization for specific substituents

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Conditions | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Microwave-Assisted Cyclization | 3-Fluorophenylhydrazine + 3-aminocrotononitrile | 1 M HCl, 150 °C, microwave | 10-15 minutes | 70-90 | Fast, green solvent, high yield | Requires microwave reactor |

| Classical Condensation | Arylhydrazine + α-cyanoketone | Acidic/alcoholic reflux | Several hours | 60-85 | Established method | Longer time, moderate yield |

| Sonication-Assisted Cyclization | Cyanide + Hydrazine hydrate | Ultrasonic irradiation | Short (varies) | Moderate | Mild conditions, shorter than classical | Optimization needed |

| Multi-Step Halogenation & Grignard | Aminopyrazole derivatives | Multiple steps, Grignard reagents | Several steps | Up to 64 (related compounds) | High purity, fluorine incorporation | Complex, not direct for target |

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-4-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of various amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)-4-methyl-1h-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-4-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring structure allows for versatile interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole Derivatives

Fluorine Substitution Patterns

- Target Compound : The meta-fluorine on the phenyl ring may reduce steric hindrance compared to para-substituted analogs (e.g., 4h and 6b). Meta-substitution often alters electronic effects and binding affinity in target proteins .

- 4h and 6b : Para-fluorophenyl groups enhance π-π stacking interactions but may reduce solubility due to increased hydrophobicity .

Functional Group Variations

Steric and Electronic Effects

- Electron-Withdrawing Effects : Trifluoromethyl groups in 5i strongly withdraw electrons, altering the pyrazole ring’s reactivity compared to the target’s fluorine and methyl groups .

Research Implications and Limitations

While the provided evidence highlights structural trends in pyrazole derivatives, direct pharmacological or physicochemical data for this compound are absent. Further studies should prioritize:

- Synthesis and Characterization : Confirming purity, stability, and solubility.

- Biological Screening : Evaluating kinase inhibition, cytotoxicity, and ADMET profiles.

- Comparative QSAR Studies : Correlating substituent effects with activity.

Biological Activity

3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorophenyl group and a methyl group, which contribute to its unique chemical properties and biological interactions. The following sections summarize the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the fluorine atom enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorophenyl group may enhance binding affinity and specificity, leading to potential inhibition or activation of various biochemical pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting certain enzymes involved in inflammatory pathways.

- Cell Cycle Arrest: Some studies indicate that derivatives of this compound can arrest the cell cycle in the G2/M phase, which is critical for cancer treatment.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

Case Studies

Several studies have explored the biological effects of this compound:

- Anticancer Activity: A study reported that a related pyrazole derivative inhibited tubulin polymerization, leading to cell cycle arrest in cancer cells. The compound's binding affinity was assessed using docking simulations, revealing significant interactions at the colchicine binding site on tubulin .

- Anti-inflammatory Effects: In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in reduced microglial activation and decreased levels of pro-inflammatory cytokines in BV-2 cells .

- Antimicrobial Properties: Research indicated that this compound exhibited antimicrobial activity against various bacterial strains, suggesting its potential use as an antibiotic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions, including condensation of substituted aldehydes with pyrazole precursors, followed by nucleophilic substitution or cyclization. For example, similar pyrazol-5-amine derivatives are synthesized using thiourea intermediates and characterized via X-ray crystallography to confirm regioselectivity . To optimize yields:

- Use solvent-free conditions to reduce side reactions (e.g., as reported for pyrazolo-pyrimidine-dione derivatives) .

- Monitor reaction progress with TLC or HPLC.

- Purify via column chromatography or recrystallization.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolve molecular geometry and confirm substituent positions. SHELX programs (e.g., SHELXL) are standard for refinement, with data-to-parameter ratios >15 ensuring reliability .

- NMR : H and C NMR identify proton environments and fluorine coupling patterns. For example, F NMR can detect deshielding effects from the 3-fluorophenyl group .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can structural data contradictions (e.g., bond length discrepancies) in crystallographic studies be resolved?

- Methodological Answer :

- Refinement protocols : Use SHELXL with high-resolution data (e.g., <1.0 Å) to reduce R-factor values. For example, a study on a related pyrazole derivative achieved using SHELXL .

- Validation tools : Check for twinning or disorder using PLATON or Olex2 .

- Comparative analysis : Cross-reference with similar structures in the Cambridge Structural Database (CSD).

Q. What strategies are recommended for evaluating structure-activity relationships (SAR) in antimicrobial assays?

- Methodological Answer :

- Assay design : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination). For pyrazole derivatives, substituents like fluorine enhance lipophilicity and membrane penetration .

- Control experiments : Include positive controls (e.g., ciprofloxacin) and solvent controls.

- Data interpretation : Use statistical tools (e.g., ANOVA) to correlate substituent effects (e.g., 3-fluorophenyl vs. 4-methoxyphenyl) with activity .

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger to predict binding poses in enzyme active sites (e.g., carbonic anhydrase II). For example, Mannich bases with pyrazole cores showed inhibitory activity against hCA II () .

- MD simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

- QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across different studies?

- Methodological Answer :

- Replicate assays : Ensure consistent conditions (e.g., pH, temperature, cell lines). For example, antitubercular activity of pyrazole derivatives varied with assay media .

- Meta-analysis : Compare results across studies using standardized metrics (e.g., % inhibition at 10 µM).

- Mechanistic studies : Use knock-out models or enzyme kinetics to validate target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.